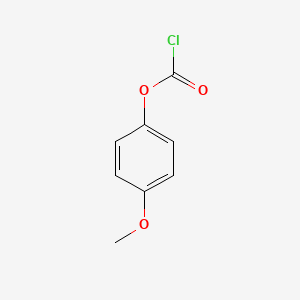

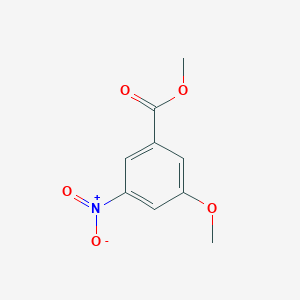

![molecular formula C17H44N3NaO15P5 B1581373 [ビス(ホスホノメチル)アミノ]ヘキシルアミノ]メチルホスホン酸 CAS No. 35657-77-3](/img/structure/B1581373.png)

[ビス(ホスホノメチル)アミノ]ヘキシルアミノ]メチルホスホン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

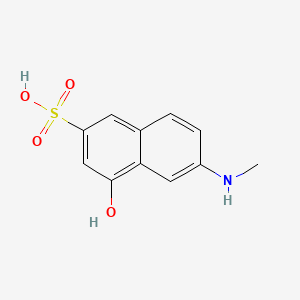

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMP, is a phosphonic acid derivative. It has a molecular weight of 685.4 g/mol. It is used as a scale and corrosion inhibitor for oilfield water treatment, industrial circulating cooling water, and boiler water treatment . It is also an effective scale inhibitor for carbonate and sulfate scale .

Chemical Reactions Analysis

BHMTPMPA is known for its excellent water solubility and thermal stability. It has a high tolerance for calcium ions across a wide pH range and at high temperatures up to 120°C .Physical And Chemical Properties Analysis

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is a dark brown liquid . It has a density of 1.606 g/cm3 . It has a boiling point of 1002.7ºC at 760 mmHg . It has a flash point of 560.2ºC . It is highly soluble in water and has excellent thermal stability .科学的研究の応用

スケールおよび腐食抑制剤

BHMTPMPA は、スケールおよび腐食抑制剤として油田水処理に使用されます . 炭酸塩スケールおよび硫酸塩スケールに対して良好な防スケール効果を示します .

工業用循環冷却水処理

工業用循環冷却水処理の分野では、BHMTPMPA はスケール抑制剤として使用されます . スケールの形成を防ぐことで、冷却システムの効率を維持するのに役立ちます。

ボイラー水処理

BHMTPMPA は、ボイラー水処理にも使用されます . スケールや腐食の形成を防ぐことで、ボイラーの長寿命化と効率向上に貢献します。

キレート剤

BHMTPMPA は、非常に効率的なキレート型スケール抑制剤として機能します . 金属イオンと結合して安定な水溶性錯体を形成し、容易に除去できます。

熱安定性

BHMTPMPA は、幅広い pH 範囲と 120°C の高温で優れた水溶性と熱安定性を持っています . これにより、さまざまな条件下で安定性を必要とする用途に適しています。

カルシウムイオンに対する高い耐性

BHMTPMPA は、カルシウムイオンに対する高い耐性を持っています . この特性により、カルシウムイオンが豊富な硬水条件での使用に特に適しています。

作用機序

Target of Action

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, hereafter referred to by its full name, is primarily targeted towards carbonate and sulfate scales . These scales are mineral deposits that form on surfaces in contact with water, and they can cause significant problems in various industrial processes, including water treatment and oilfield operations .

Mode of Action

The compound acts as a highly efficient chelating type scale inhibitor . Chelation involves the formation of multiple bonds between a molecule (the chelating agent) and a metal ion. In this case, the compound forms chelates with the metal ions present in carbonate and sulfate scales, preventing them from depositing on surfaces .

Biochemical Pathways

The chelation process can disrupt the normal biochemical pathways of the metal ions, preventing them from participating in reactions that lead to scale formation .

Pharmacokinetics

These properties suggest that the compound can be easily distributed in aqueous environments and can remain stable even at high temperatures (up to 120°C) .

Result of Action

The primary result of the compound’s action is the prevention of carbonate and sulfate scale formation . By chelating the metal ions in these scales, the compound prevents them from depositing on surfaces. This can help to maintain the efficiency of industrial processes and extend the lifespan of equipment .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. It has been noted that the compound exhibits excellent water solubility and thermal stability across a wide pH range and at high temperatures . This suggests that the compound can be effective in a variety of environments, including those with varying pH levels and temperatures .

Safety and Hazards

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid should be stored in a shady room and dry place . Contact with skin and eyes should be avoided . It is classified as a hazardous substance with hazard code C and risk statement R34 . Safety measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .

特性

| { "Design of the Synthesis Pathway": "The synthesis of [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Hexamethylenediamine", "Phosphorus trichloride", "Sodium hydroxide", "Methylamine", "Formaldehyde", "Sodium borohydride", "Phosphorous acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Hexamethylenediamine is reacted with phosphorus trichloride to form bis(6-chlorohexyl)amine.", "Step 2: Bis(6-chlorohexyl)amine is reacted with sodium hydroxide to form bis(6-hydroxyhexyl)amine.", "Step 3: Bis(6-hydroxyhexyl)amine is reacted with methylamine and formaldehyde to form bis(6-methylaminohexyl)amine.", "Step 4: Bis(6-methylaminohexyl)amine is reacted with phosphorus trichloride to form bis[6-(chloromethylphosphonic)amino]hexylamine.", "Step 5: Bis[6-(chloromethylphosphonic)amino]hexylamine is reacted with sodium borohydride to form bis[6-(methylphosphonic)amino]hexylamine.", "Step 6: Bis[6-(methylphosphonic)amino]hexylamine is reacted with phosphorous acid and sulfuric acid to form [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid.", "Step 7: The product is purified using hydrogen peroxide and water." ] } | |

CAS番号 |

35657-77-3 |

分子式 |

C17H44N3NaO15P5 |

分子量 |

708.4 g/mol |

IUPAC名 |

[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C17H44N3O15P5.Na/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35;/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35); |

InChIキー |

ROABSRJCFWPDSN-UHFFFAOYSA-N |

SMILES |

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |

正規SMILES |

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na] |

その他のCAS番号 |

35657-77-3 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

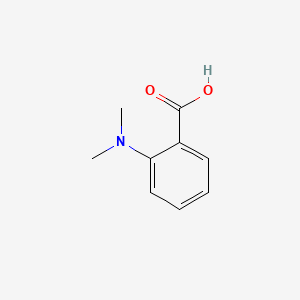

![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)

![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)